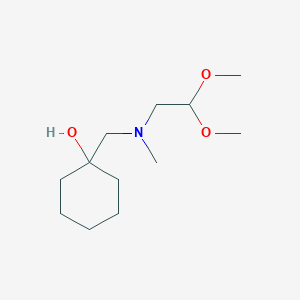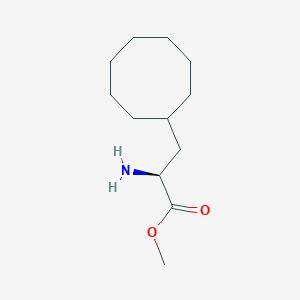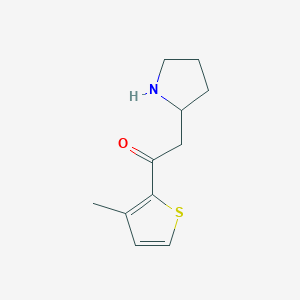![molecular formula C8H11N B13342241 1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)
1-Ethynyl-3-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-azabicyclo[410]heptane is a bicyclic compound featuring an ethynyl group and a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-azabicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles, followed by functionalization of the resulting intermediate . Another method includes the oxidative cyclopropanation of aza-1,6-enynes, which allows for the formation of azabicyclo[4.1.0]heptane derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The reduction of nitriles using lithium aluminum hydride (LiAlH4) is a common industrial method due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Reduction: Reduction of nitriles with LiAlH4 to form amines.
Substitution: Functionalization via photocatalytic Minisci-like reactions to introduce various heterocycles at the bridgehead position.
Common Reagents and Conditions:
Oxidation: Radical initiators and mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-hydroxyphthalimide esters and organic photocatalysts.
Major Products:
Oxidation: Azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Amines.
Substitution: Heterocycle-functionalized azabicyclo[4.1.0]heptanes.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity of drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules and functionalized derivatives.
Biological Studies: Incorporated into the structure of antihistamine drugs to enhance physicochemical properties.
Wirkmechanismus
The mechanism of action of 1-ethynyl-3-azabicyclo[4.1.0]heptane involves its interaction with molecular targets and pathways. For instance, when incorporated into drug structures, it can mimic the fragment of meta-substituted benzenes, thereby improving the drug’s performance . The compound’s unique structure allows it to engage in specific interactions with biological targets, enhancing its efficacy and stability.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptanes: These compounds are also used as bioisosteres and have similar physicochemical properties.
7-Azabicyclo[4.1.0]heptane: Another structurally related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: this compound stands out due to its ethynyl group, which provides additional reactivity and versatility in chemical transformations. This makes it a valuable compound for developing new synthetic methodologies and enhancing drug design.
Eigenschaften
Molekularformel |
C8H11N |
|---|---|
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
1-ethynyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H11N/c1-2-8-5-7(8)3-4-9-6-8/h1,7,9H,3-6H2 |
InChI-Schlüssel |
PUOXKOWGTPNMBM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CC1CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)



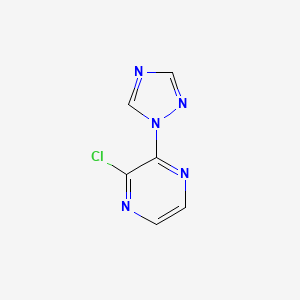
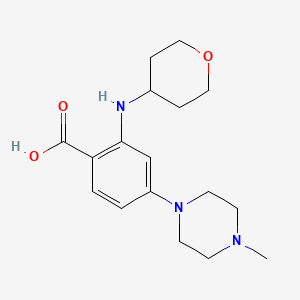

![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid](/img/structure/B13342179.png)
![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)

![6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B13342196.png)
